![molecular formula C18H22N6O2 B5501913 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves regioselective processes to develop novel heterocyclic amino acids in protected ester forms, which are used as achiral and chiral building blocks. For instance, series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed through a multi-step process that includes conversion to β-keto esters, treatment with N,N-dimethylformamide dimethyl acetal, and subsequent reactions to afford the target compounds. These synthesis pathways highlight the intricate steps involved in constructing such complex molecules (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure analyses, such as NMR spectroscopy and HRMS investigation, are crucial for confirming the structures of synthesized heterocyclic compounds. The detailed characterization ensures the identification of the novel compounds' molecular frameworks, providing insights into their potential biological activities and chemical properties (Matulevičiūtė et al., 2021).
Chemical Reactions and Properties
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, undergo various chemical reactions, such as [3+2] cycloaddition, to yield novel isoxazolines and isoxazoles. These reactions highlight the compounds' reactivity and potential for further functionalization, which is essential for exploring their chemical properties and potential applications in different fields (Rahmouni et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis of Isoxazolines and Isoxazoles
A study described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds were characterized by various spectroscopic methods, hinting at their potential for further biological application studies (Rahmouni et al., 2014).
Aurora Kinase Inhibition
Another research focuses on compounds, including a detailed structure similar to the one , as aurora kinase inhibitors, suggesting a potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in cytotoxic and enzyme inhibition assays (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, incorporating pyrimidine structures, have shown significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation have been evaluated for their insecticidal and antibacterial potential, highlighting their utility in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Heterocyclic Amino Acids Synthesis
The synthesis of novel heterocyclic amino acids, including pyrazole-4-carboxylates, has been reported. These compounds serve as building blocks for further chemical synthesis, suggesting their importance in medicinal chemistry (Matulevičiūtė et al., 2021).
Eigenschaften
IUPAC Name |
1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-13-10-14(2)24-16(21-13)15(11-20-24)12-22-8-4-18(5-9-22,17(25)26)23-7-3-6-19-23/h3,6-7,10-11H,4-5,8-9,12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGECZXIFUXTFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)CN3CCC(CC3)(C(=O)O)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.